5-(2-Iodophenyl)oxazole
Description
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6INO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |
InChI Key |
QEUYCXVQHQDMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodophenyl)oxazole typically involves the cyclization of 2-iodoaniline derivatives with suitable carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-iodoaniline with chloroformates in the presence of a base to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of 5-(2-Iodophenyl)oxazole may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Iodophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The iodine atom in the phenyl ring can be oxidized to form iodine-containing derivatives.
Reduction: The oxazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoarenes.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Alkylated or arylated oxazoles.
Scientific Research Applications
5-(2-Iodophenyl)oxazole has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Iodophenyl)oxazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
5-(p-Nitrophenyl)oxazole (nox)
- Structure : A nitro group at the para position of the phenyl ring.
- Synthesis : Van Leusen reaction using p-nitrobenzaldehyde and TosMIC .
- Key Properties : The nitro group is strongly electron-withdrawing, reducing aromatic electron density and enhancing oxidative stability.
- Applications : Used in halogen bonding studies with perfluorinated iodobenzenes due to its electron-deficient aromatic ring .
5-(p-Tolyl)oxazole (tolox)
5-[3-(Trifluoromethyl)phenyl]oxazole
- Structure : Trifluoromethyl group at the meta position.
- Synthesis : Van Leusen reaction using 3-(trifluoromethyl)benzaldehyde .
- Key Properties : The CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Halogen-Substituted Oxazoles
5-(4-Bromo-2,3-dimethylphenyl)oxazole
- Structure : Bromine and dimethyl groups on the phenyl ring.
- Synthesis : Van Leusen reaction with 4-bromo-2,3-dimethylbenzaldehyde .
- Key Properties : Bromine’s moderate electronegativity and steric bulk from dimethyl groups may hinder π-stacking interactions.
- Applications : Intermediate in synthesizing bioactive molecules .
5-(2-Chlorophenyl)isoxazole-4-carboxylic Acid
- Structure : Isoxazole ring (oxygen and nitrogen adjacent) with a 2-chlorophenyl group.
- Synthesis : Pd-catalyzed amidation or cyclization methods .
- Key Differences : Isoxazoles exhibit distinct reactivity (e.g., ring-opening under acidic conditions) compared to oxazoles .
Heteroaryl-Substituted Oxazoles
5-(Thiophen-3-yl)oxazole (tfox)
- Structure : Thiophene substituent at C4.
- Synthesis : Van Leusen reaction with 3-thiophenecarboxaldehyde .
- Key Properties : Sulfur atom contributes to π-electron richness, enabling charge-transfer interactions.
- Applications : Cocrystallization with iodoperfluorobenzenes for optoelectronic materials .
5-(3′-Indolyl)oxazole
- Structure : Indole moiety at C5.
- Synthesis : Oxidative cyclization of amides using DDQ .
- Key Properties : Exhibits antioxidative activity 3–4× stronger than vitamin E due to indole’s radical-scavenging ability .
Comparative Data Table
Key Findings and Research Directions
- Structural Influence : The 2-iodophenyl group’s size and halogen-bonding capability distinguish it from smaller halogens (Cl, Br) and electron-donating groups (e.g., methyl).
- Materials Science : The compound’s iodine atom could facilitate cocrystallization with electron-rich partners for designing functional materials .
Q & A
Q. What are the established synthetic routes for 5-(2-Iodophenyl)oxazole, and how are intermediates characterized?
The synthesis of 5-(2-Iodophenyl)oxazole typically employs van Leusen’s oxazole synthesis, starting with iodobenzaldehyde derivatives and TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (e.g., K₂CO₃ in methanol) . Key intermediates are monitored via Thin-Layer Chromatography (TLC) and characterized using , , and High-Resolution Mass Spectrometry (HRMS) to confirm regioselectivity and purity. For example, peaks for the oxazole proton typically appear at δ 8.1–8.3 ppm, while iodophenyl protons resonate at δ 7.4–7.8 ppm .
Q. What spectroscopic techniques are critical for structural elucidation of 5-(2-Iodophenyl)oxazole derivatives?
- NMR Spectroscopy : and NMR identify substituent positions and electronic environments. For instance, the oxazole C-2 carbon resonates at ~150 ppm in , while the iodine atom induces deshielding in adjacent aromatic protons .
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., iodine’s signature) .
- X-ray Crystallography : Resolves bond angles and solid-state packing, critical for studying halogen-bonding interactions in derivatives .
Q. How does the iodine substituent influence the reactivity of 5-(2-Iodophenyl)oxazole in cross-coupling reactions?
The iodine atom facilitates Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with boronic acids replaces iodine with aryl groups, confirmed by loss of the iodine signal in and HRMS . Reaction optimization requires inert conditions (e.g., N₂ atmosphere) and ligands like Pd(PPh₃)₄ to prevent dehalogenation .
Advanced Research Questions
Q. How can computational modeling guide the design of 5-(2-Iodophenyl)oxazole derivatives for biological targets?
Molecular docking (e.g., AutoDock) predicts binding affinities to enzymes like aromatase or ion channels. For instance, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced binding to CFTR protein (ΔF508 mutation) via halogen-bond interactions, as seen in bisazole analogs with Ki values < 1 μM . Density Functional Theory (DFT) calculations optimize substituent geometry to maximize target engagement .
Q. What strategies resolve contradictions in biological activity data across structurally similar oxazole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing iodine with Br or Cl) identifies pharmacophore requirements. For example, 5-(2-Iodophenyl)oxazole derivatives show 10-fold higher antifungal activity against C. elegans than non-halogenated analogs .
- Metabolic Stability Assays : Microsomal stability testing (e.g., liver microsomes) clarifies if iodine’s steric bulk improves resistance to oxidative metabolism compared to lighter halogens .
Q. How can crystallographic data inform the design of 5-(2-Iodophenyl)oxazole-based materials?
X-ray structures reveal halogen-bonding motifs between iodine and electron-rich atoms (e.g., N in oxazole), guiding the design of supramolecular assemblies. For example, cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) stabilizes π-stacking interactions, applicable in organic semiconductors .
Methodological Considerations
Q. What experimental controls are essential when evaluating the biological activity of 5-(2-Iodophenyl)oxazole derivatives?
- Positive/Negative Controls : Compare activity to known inhibitors (e.g., ketoconazole for antifungal assays) .
- Solvent Controls : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
- Isotope Effects : Validate iodine-specific interactions by testing -labeled analogs in binding assays .
Q. How can synthetic byproducts be minimized during oxazole ring formation?
- Reagent Purity : Use freshly distilled TosMIC to prevent side reactions .
- Temperature Control : Maintain reflux at 70°C to avoid overoxidation of intermediates .
- Workup Optimization : Extract with methyl tert-butyl ether (MTBE) to isolate polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
